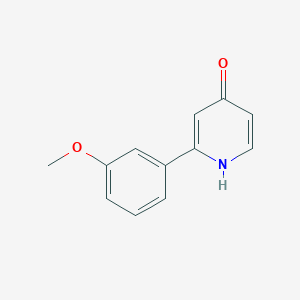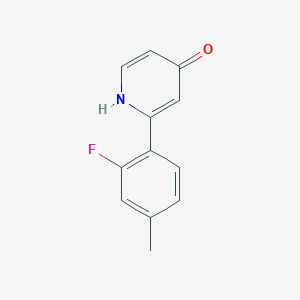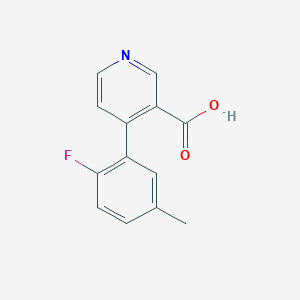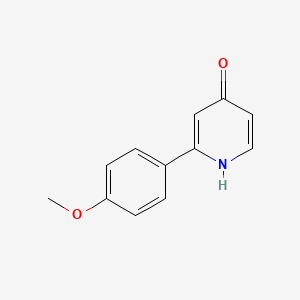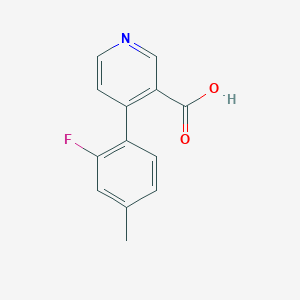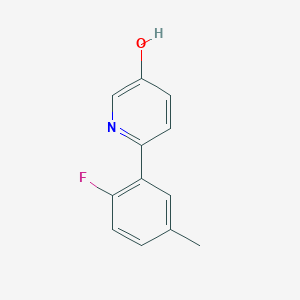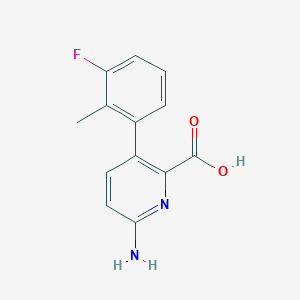
6-Amino-3-(3-fluoro-4-methylphenyl)picolinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-3-(3-fluoro-4-methylphenyl)picolinic acid (FMPPA) is a novel compound with potential applications in the field of biochemistry and pharmaceutical research. FMPPA is a small molecule that is composed of a six-membered ring containing two nitrogen atoms, two oxygen atoms, and two carbon atoms. It is a highly hydrophilic molecule, making it an ideal candidate for use in a variety of biological experiments. FMPPA is also known for its ability to form stable complexes with metal ions, which makes it a useful tool in biochemistry and pharmacology.
作用機序
The mechanism of action of 6-Amino-3-(3-fluoro-4-methylphenyl)picolinic acid, 95% is not yet fully understood. It is thought to act as a chelating agent, binding to metal ions and forming stable complexes. It is also thought to interact with proteins and other biomolecules, which could explain its ability to act as an inhibitor of some enzymes. Additionally, 6-Amino-3-(3-fluoro-4-methylphenyl)picolinic acid, 95% has been shown to act as an antioxidant, scavenging free radicals and preventing oxidative damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Amino-3-(3-fluoro-4-methylphenyl)picolinic acid, 95% have yet to be fully elucidated. However, it has been found to be a potent inhibitor of some enzymes, such as the enzyme cyclooxygenase-2. Additionally, 6-Amino-3-(3-fluoro-4-methylphenyl)picolinic acid, 95% has been found to be a potent antioxidant, scavenging free radicals and preventing oxidative damage. Additionally, 6-Amino-3-(3-fluoro-4-methylphenyl)picolinic acid, 95% has been found to possess anti-inflammatory and anti-cancer properties, which could make it a potential therapeutic agent.
実験室実験の利点と制限
The use of 6-Amino-3-(3-fluoro-4-methylphenyl)picolinic acid, 95% in laboratory experiments has a number of advantages. It is a highly hydrophilic molecule, making it an ideal candidate for use in a variety of biological experiments. Additionally, 6-Amino-3-(3-fluoro-4-methylphenyl)picolinic acid, 95% has been found to form stable complexes with metal ions, making it a useful tool in biochemistry and pharmacology. However, 6-Amino-3-(3-fluoro-4-methylphenyl)picolinic acid, 95% is not without its limitations. It is a small molecule, making it difficult to work with in larger scale experiments. Additionally, its mechanism of action is not yet fully understood, making it difficult to predict its effects in a given experiment.
将来の方向性
Given the potential of 6-Amino-3-(3-fluoro-4-methylphenyl)picolinic acid, 95%, there are a number of potential future directions for research. These include further investigation into its mechanism of action, as well as its potential therapeutic applications. Additionally, further research into its potential as a chelating agent, as well as its ability to form stable complexes with metal ions, could lead to new applications in biochemistry and pharmacology. Finally, further research into its antioxidant properties could lead to new therapeutic agents for the treatment of oxidative stress-related diseases.
合成法
The synthesis of 6-Amino-3-(3-fluoro-4-methylphenyl)picolinic acid, 95% has been reported in various studies. The most common route of synthesis involves the condensation of 3-fluoro-4-methylphenol and picolinic acid in the presence of sodium hydroxide. The reaction is carried out at a temperature of 80°C for two hours, and yields 6-Amino-3-(3-fluoro-4-methylphenyl)picolinic acid, 95% as a white crystalline solid. Other methods of synthesis include the use of catalysts such as palladium and nickel, as well as the use of microwave irradiation.
科学的研究の応用
6-Amino-3-(3-fluoro-4-methylphenyl)picolinic acid, 95% has been used as a research tool in a number of scientific applications. It has been used as a chelating agent for metal ions, which can be used for a variety of purposes, such as in the synthesis of metal-organic frameworks. It has also been used as a ligand in the synthesis of metal-based drugs, such as platinum-based anticancer drugs. Additionally, 6-Amino-3-(3-fluoro-4-methylphenyl)picolinic acid, 95% has been used in the synthesis of a range of other compounds, such as oxazolidinones and imidazolidinones.
特性
IUPAC Name |
6-amino-3-(3-fluoro-4-methylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O2/c1-7-2-3-8(6-10(7)14)9-4-5-11(15)16-12(9)13(17)18/h2-6H,1H3,(H2,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLVOQOSQBNXFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(N=C(C=C2)N)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-3-(3-fluoro-4-methylphenyl)picolinic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

